Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate
Brand Name: Vulcanchem
CAS No.: 72828-77-4
VCID: VC18429134
InChI: InChI=1S/C22H16N6O11S2.2Na/c23-14-5-11(1-2-18(14)28(32)33)24-25-15-8-16(20(30)9-19(15)29)26-27-17-6-12(40(34,35)36)3-10-4-13(41(37,38)39)7-21(31)22(10)17;;/h1-9,29-31H,23H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2
SMILES:
Molecular Formula: C22H14N6Na2O11S2
Molecular Weight: 648.5 g/mol

Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate

CAS No.: 72828-77-4

Cat. No.: VC18429134

Molecular Formula: C22H14N6Na2O11S2

Molecular Weight: 648.5 g/mol

* For research use only. Not for human or veterinary use.

Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate - 72828-77-4

Specification

CAS No. 72828-77-4
Molecular Formula C22H14N6Na2O11S2
Molecular Weight 648.5 g/mol
IUPAC Name disodium;4-[[5-[(3-amino-4-nitrophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate
Standard InChI InChI=1S/C22H16N6O11S2.2Na/c23-14-5-11(1-2-18(14)28(32)33)24-25-15-8-16(20(30)9-19(15)29)26-27-17-6-12(40(34,35)36)3-10-4-13(41(37,38)39)7-21(31)22(10)17;;/h1-9,29-31H,23H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2
Standard InChI Key RCNAWNKHHOLLOE-UHFFFAOYSA-L
Canonical SMILES C1=CC(=C(C=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N)[N+](=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

The compound is formally recognized by its International Union of Pure and Applied Chemistry (IUPAC) name: disodium 4-[(E)-{(3Z)-3-[2-(3-amino-4-nitrophenyl)hydrazinylidene]-6-hydroxy-4-oxocyclohexa-1,5-dien-1-yl}diazenyl]-5-hydroxynaphthalene-2,7-disulfonate . This nomenclature reflects its bis-azo linkage architecture and the spatial arrangement of substituents across the naphthalene backbone.

Table 1: Core Chemical Identifiers

PropertyValueSource
CAS Registry Number72828-77-4
EC Number276-888-0
Molecular FormulaC22H14N6Na2O11S2\text{C}_{22}\text{H}_{14}\text{N}_{6}\text{Na}_{2}\text{O}_{11}\text{S}_{2}
Molecular Weight648.4897 g/mol

Synonyms and Alternative Designations

The compound is documented under multiple aliases in chemical databases, including:

  • 5-((5-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxy-2,7-naphthalenedisulfonic acid, disodium salt

  • 2,7-Naphthalenedisulfonic acid, 4-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-hydroxy-, disodium salt

  • DTXSID40889492 (EPA Substance Registry Service identifier) .

Structural Elucidation

Molecular Architecture

The molecule consists of a central naphthalene ring system substituted with hydroxyl (-OH), sulfonate (-SO3_3^-), and dual azo (-N=N-) groups. The azo bridges connect the naphthalene core to two distinct aromatic subunits:

  • A 3-amino-4-nitrophenyl group, providing electron-withdrawing nitro (-NO2_2) and electron-donating amino (-NH2_2) functionalities.

  • A 2,4-dihydroxyphenyl group, contributing phenolic hydroxyl groups capable of tautomerization and metal coordination .

Table 2: Key Structural Descriptors

DescriptorValueSource
SMILES Notation[O-]S(=O)(=O)c1cc2c(cc1/N=N/c1c(O)c(N)c(c(c1)N+[O-])N)c(O)c(c2)S(=O)(=O)[O-].[Na+].[Na+]
InChI KeyVOQSTTSFXRGBMF-UHFFFAOYSA-L

Electronic and Stereochemical Features

The extended π-conjugation system formed by the naphthalene core and azo linkages enables strong absorption in the visible spectrum, suggesting potential chromophoric applications. The sulfonate groups at positions 2 and 7 impart high water solubility, while the hydroxyl groups at positions 4, 5, and 2' facilitate hydrogen bonding and pH-dependent behavior .

Physicochemical Properties

Solubility and Stability

Synthetic Considerations

Proposed Synthesis Pathway

Though no explicit synthetic protocol is documented, the structure implies a multi-step diazotization and coupling sequence:

  • Diazotization of 3-amino-4-nitroaniline under acidic conditions to form the diazonium salt.

  • Coupling with resorcinol (1,3-dihydroxybenzene) to generate the intermediate monoazo compound.

  • Secondary diazotization and coupling with a sulfonated naphthol derivative.

  • Final neutralization with sodium hydroxide to yield the disodium salt .

Purification Challenges

The high polarity and ionic character of the product necessitate advanced purification techniques such as:

  • Ion-exchange chromatography to remove unreacted sulfonic acid precursors.

  • Recrystallization from aqueous-organic solvent mixtures to isolate the pure sodium salt form .

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